Pentoxyl Pentoxyl 5-Hydroxymethyl-4-methyluracil, also known as pentoxyl or 4-methyl-5-hydroxymethyluracil, belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. 5-Hydroxymethyl-4-methyluracil is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 5-hydroxymethyl-4-methyluracil is primarily located in the cytoplasm.
5-Hydroxymethyl-6-methyl- 2,4-(1H,3H)-pyrimidinedione. Uracil derivative used in combination with toxic antibiotics to lessen their toxicity; also to stimulate leukopoiesis and immunity. Synonyms: pentoksil; hydroxymethylmethyluracil.
Brand Name: Vulcanchem
CAS No.: 147-61-5
VCID: VC21039129
InChI: InChI=1S/C6H8N2O3/c1-3-4(2-9)5(10)8-6(11)7-3/h9H,2H2,1H3,(H2,7,8,10,11)
SMILES: CC1=C(C(=O)NC(=O)N1)CO
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol

Pentoxyl

CAS No.: 147-61-5

Cat. No.: VC21039129

Molecular Formula: C6H8N2O3

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

Pentoxyl - 147-61-5

Specification

Description 5-Hydroxymethyl-4-methyluracil, also known as pentoxyl or 4-methyl-5-hydroxymethyluracil, belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. 5-Hydroxymethyl-4-methyluracil is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 5-hydroxymethyl-4-methyluracil is primarily located in the cytoplasm.
5-Hydroxymethyl-6-methyl- 2,4-(1H,3H)-pyrimidinedione. Uracil derivative used in combination with toxic antibiotics to lessen their toxicity; also to stimulate leukopoiesis and immunity. Synonyms: pentoksil; hydroxymethylmethyluracil.
CAS No. 147-61-5
Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
IUPAC Name 5-(hydroxymethyl)-6-methyl-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C6H8N2O3/c1-3-4(2-9)5(10)8-6(11)7-3/h9H,2H2,1H3,(H2,7,8,10,11)
Standard InChI Key XBAVGYMDOXCWQU-UHFFFAOYSA-N
SMILES CC1=C(C(=O)NC(=O)N1)CO
Canonical SMILES CC1=C(C(=O)NC(=O)N1)CO

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